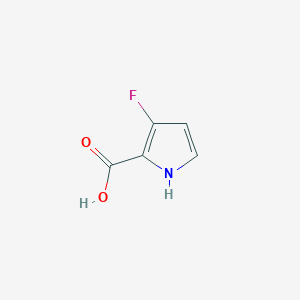

3-Fluoro-1H-pyrrole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSYTXEZYTYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 1h Pyrrole 2 Carboxylic Acid and Its Analogues

Direct Fluorination Approaches to Pyrrole (B145914) Carboxylic Acid Derivatives

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed pyrrole ring. This can be achieved through electrophilic, nucleophilic, or decarboxylative fluorination methods.

Electrophilic Fluorination Strategies for 3-Fluoro-1H-pyrrole-2-carboxylic Acid Precursors

Electrophilic fluorination is a common method for the synthesis of fluorinated aromatic and heteroaromatic compounds. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+").

One of the most widely used electrophilic fluorinating agents is Selectfluor™, the brand name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Studies have explored the fluorination of various pyrrole substrates with electron-donating and electron-withdrawing groups at different positions using Selectfluor™. While this method has been successful in producing some novel fluorinated pyrrole derivatives, a significant challenge is the competing oxidative polymerization of the pyrrole ring, which can limit the scope and yield of the desired fluorinated product. The high oxidation potential of the pyrrole substrate can lead to the formation of insoluble polymeric materials instead of the fluorinated compound. For instance, the fluorination of pyrrole-2-carboxylate and N-methyl pyrrole-2-carboxylate with Selectfluor™ has been reported to give relatively low yields.

Another common electrophilic fluorinating reagent is N-fluorobenzenesulfonimide (NFSI). NFSI is known as a mild and effective reagent for the electrophilic fluorination of a wide range of nucleophiles, including aromatic and heteroaromatic compounds. It has been successfully used for the fluorination of various Grignard reagents derived from heteroaromatics. The reactivity and selectivity of electrophilic fluorination are influenced by the nature of the substrate and the reaction conditions.

| Reagent | Substrate | Outcome | Reference |

| Selectfluor™ | Pyrrole derivatives with various substituents | Synthesis of some novel fluoropyrroles, but often accompanied by oxidative polymerization. | |

| Selectfluor™ | Pyrrole-2-carboxylate and N-methyl pyrrole-2-carboxylate | Relatively low yield of fluorinated products. | |

| NFSI | Aromatic and heteroaromatic Grignard reagents | Smooth electrophilic fluorination. | researchgate.net |

Nucleophilic Fluorination Strategies in Pyrrole Synthesis

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride (B91410) ion. This approach is well-established for the synthesis of fluoroarenes through nucleophilic aromatic substitution (SNAr) reactions, particularly on electron-deficient aromatic rings.

In the context of pyrrole synthesis, nucleophilic substitution reactions have been employed to introduce substituents onto a pre-functionalized pyrrole ring. For example, the reaction of N,N'-bis(pentafluorobenzyl)-diketopyrrolopyrrole with thiols and phenols proceeds via nucleophilic aromatic substitution under mild conditions. nih.gov While this demonstrates the feasibility of SNAr on a complex pyrrole-containing molecule, direct nucleophilic fluorination to produce this compound is less common. The electron-rich nature of the pyrrole ring generally makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.

A potential, though less direct, nucleophilic approach could involve the synthesis of a pyrrole precursor with a suitable leaving group at the 3-position, which could then be displaced by a fluoride source such as cesium fluoride or potassium fluoride. However, the synthesis of such precursors and the subsequent fluorination can be challenging.

Decarboxylative Fluorination Methods for Fluorinated Pyrroles

Decarboxylative fluorination offers a unique approach to introduce a fluorine atom by replacing a carboxylic acid group. This method is particularly useful for introducing fluorine at positions that are not easily accessible through direct electrophilic or nucleophilic substitution.

Recent advancements have shown that electron-rich heteroaromatic carboxylic acids, including derivatives of furan, pyrazole, isoxazole, thiophene, and indole, can undergo decarboxylative fluorination using Selectfluor™ in a transition-metal-free process. sci-hub.se This strategy is highly relevant for the synthesis of fluorinated pyrroles. For instance, the decarboxylative fluorination of indole-2- and -3-carboxylic acids has been successfully demonstrated. sci-hub.se

Silver-catalyzed decarboxylative fluorination has also emerged as a powerful tool. In this method, a silver salt, such as silver nitrate (AgNO₃), catalyzes the reaction between a carboxylic acid and an electrophilic fluorine source like Selectfluor®. This reaction is believed to proceed through a radical mechanism involving a silver(II) or silver(III) intermediate. nih.govnih.gov While initially developed for aliphatic carboxylic acids, this methodology has been extended to some heteroaromatic systems. The reaction conditions are typically mild, often conducted in aqueous solutions. nih.gov However, the applicability of this method to pyrrole-2-carboxylic acids for the synthesis of 2-fluoropyrroles has been noted to be challenging, with aromatic carboxylic acids sometimes showing inertness under these conditions.

| Method | Reagent(s) | Substrate Type | Key Features | Reference |

| Transition-Metal-Free Decarboxylative Fluorination | Selectfluor™ | Electron-rich five-membered heteroaromatic carboxylic acids | Allows fluorination at the position of the carboxyl group. | sci-hub.se |

| Silver-Catalyzed Decarboxylative Fluorination | AgNO₃, Selectfluor® | Aliphatic and some heteroaromatic carboxylic acids | Proceeds via a radical mechanism under mild, often aqueous, conditions. | nih.govnih.gov |

Multi-Step Synthetic Routes to this compound Intermediates

Due to the challenges associated with direct fluorination of the pyrrole ring, multi-step synthetic routes starting from readily available materials are often preferred for the preparation of this compound and its esters.

Synthesis of Ethyl 3-Fluoro-1H-pyrrole-2-carboxylate from Readily Available Starting Materials

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Efficient synthetic routes for this compound have been developed, starting from simple precursors.

One reported multi-step synthesis begins with readily available starting materials and proceeds through several key transformations to construct the fluorinated pyrrole ring. researchgate.net Although the specific details of the starting materials and intermediates are proprietary in some industrial contexts, the general approach involves the formation of a suitably substituted acyclic precursor, followed by a ring-closing reaction to form the pyrrole heterocycle. The fluorine atom is typically introduced at an early stage of the synthesis.

Scalability and Process Optimization in this compound Precursor Synthesis

The development of a scalable and efficient synthesis is crucial for the practical application of this compound and its derivatives, particularly in the pharmaceutical industry. Research has focused on optimizing reaction conditions to improve yields, reduce costs, and ensure the process is amenable to large-scale production.

One of the developed routes for the synthesis of ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been successfully scaled up, affording the target compound in good yield and with excellent purity (99%). researchgate.net Process optimization for such a synthesis would typically involve:

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents.

Solvent Screening: Identifying optimal solvents that maximize reaction rates and facilitate product isolation.

Temperature and Concentration Control: Fine-tuning these parameters to minimize side reactions and improve selectivity.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to obtain the final product with high purity.

The successful scale-up of the synthesis of this key precursor demonstrates the feasibility of producing significant quantities of this compound derivatives for further development. researchgate.net

Advanced Fluorination Strategies for Pyrrole Systems

The introduction of fluorine onto the pyrrole ring requires sophisticated chemical strategies to control the position of the fluorine atom (regioselectivity) and to avoid unwanted side reactions.

Transition-metal catalysis offers powerful methods for forming carbon-fluorine (C-F) bonds, which are traditionally challenging to construct. While the direct C-H fluorination of pyrroles remains a significant challenge, methods involving pre-functionalized pyrrole rings have been developed.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The fluorination of five-membered heteroaryl bromides, including bromopyrrole derivatives, has been investigated. These reactions often face challenges, such as the difficult reductive elimination step to form the C-F bond from the palladium(II) complex. However, the use of specific ligands and reaction conditions can facilitate this transformation for certain substrates. For instance, highly activated 2-bromoazoles have been shown to be viable substrates for palladium-catalyzed fluorination acs.org.

Silver-catalyzed fluorination represents another important avenue. Methods for the fluorination of functionalized aryl and heteroaryl stannanes using silver catalysts have been developed. This approach, known as late-stage fluorination, is valuable because it can be applied at the end of a synthetic sequence to introduce fluorine into a complex molecule. The reaction tolerates a wide variety of functional groups and often proceeds with high regiospecificity nih.govnih.govharvard.edu. This methodology is applicable to heteroaromatics, making it a plausible strategy for the synthesis of fluorinated pyrroles from corresponding stannane precursors harvard.edu.

| Metal Catalyst | Substrate Type | Key Features | Challenges |

|---|---|---|---|

| Palladium (Pd) | Heteroaryl Halides (e.g., Bromides) | Utilizes readily available starting materials. | C-F reductive elimination can be difficult; catalyst inhibition by N-heterocycles acs.org. |

| Silver (Ag) | Heteroaryl Stannanes | Excellent functional group tolerance; high regiospecificity; applicable to late-stage fluorination nih.govnih.gov. | Requires preparation of organostannane precursors nih.gov. |

| Rhodium (Rh) / Zinc (Zn) | Dienyl Azides | Provides a mild pathway for pyrrole ring formation itself, which can then be a substrate for fluorination organic-chemistry.org. | This is a method for ring synthesis, not direct fluorination. |

Achieving selectivity in the fluorination of pyrrole derivatives is crucial for synthesizing specific isomers like this compound. Electrophilic fluorination is a common strategy, where the regioselectivity is governed by the electronic properties of the substituents already present on the pyrrole ring.

The use of electrophilic fluorinating reagents, such as Selectfluor™, is a prevalent method. The outcome of the reaction is highly dependent on the nature and position of the substituents on the pyrrole. For example, pyrroles bearing an electron-withdrawing group at the 2-position (like an acyl or carboxylate group) tend to direct electrophilic fluorination to the 5-position. However, the high oxidation potential of the pyrrole ring can lead to the formation of polymeric byproducts, which reduces the yield of the desired fluorinated product.

Careful optimization of reaction conditions, including solvent and temperature, is necessary to achieve selective fluorination and minimize side reactions. The choice of protecting group on the pyrrole nitrogen can also influence the outcome.

Green Chemistry Principles in the Synthesis of Fluorinated Pyrrole Carboxylic Acids

Applying green chemistry principles to synthetic routes is essential for developing sustainable and environmentally friendly processes. This involves using safer solvents, reducing energy consumption, and employing atom-economical methods.

The use of sustainable solvents is a key aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While many organic reactions are not compatible with water, specific methodologies have been developed for pyrrole synthesis in aqueous media. For example, the Paal-Knorr pyrrole condensation can be performed in water using catalysts like iron(III) chloride, providing N-substituted pyrroles in excellent yields under mild conditions. Synthesizing pyrrole dicarboxylic acids from 3-hydroxy-2-pyrones and amines can be achieved in basic water-methanol solutions at room temperature or even without a solvent nih.gov.

Solvent-free reactions represent an even greener alternative, reducing waste and simplifying purification. Manganese-catalyzed synthesis of 2,5-unsubstituted pyrroles from diols and amines can be conducted in the absence of organic solvents, with water and hydrogen as the only byproducts nih.gov. These methods, while demonstrated for the synthesis of the core pyrrole ring, lay the groundwork for developing fully aqueous or solvent-free routes to fluorinated derivatives.

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the fluorination of pyrrole systems. For instance, the treatment of 2-acylpyrroles with Selectfluor™ under microwave irradiation leads to the regioselective fluorination at the 5-position. This method requires shorter reaction times and results in fewer side products compared to conventional heating.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been employed for the synthesis of substituted pyrroles under solvent-free conditions, catalyzed by zirconium chloride acs.orgresearchgate.net. The advantages include excellent yields, very short reaction times, and operational simplicity. A multi-component reaction to produce highly functionalized pyrroles has also been reported under ultrasonic irradiation, highlighting the efficiency and mild conditions of this method nih.gov. While not yet reported specifically for this compound, these sonochemical methods offer a promising green pathway for its synthesis.

| Technique | Typical Reaction | Key Advantages | Reported Application |

|---|---|---|---|

| Microwave Irradiation | Electrophilic Fluorination | Reduced reaction times, higher yields, fewer byproducts. | Fluorination of 2-acylpyrroles with Selectfluor™. |

| Ultrasound Irradiation | Paal-Knorr Condensation / MCRs | Shorter reaction times, high yields, mild conditions, applicable to solvent-free systems acs.orgresearchgate.net. | Synthesis of various substituted pyrroles acs.orgresearchgate.netnih.gov. |

Mechanochemistry involves using mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. This technique is a cornerstone of green chemistry, as it eliminates the need for bulk solvents, can reduce reaction times, and sometimes enables reactions that are difficult in solution.

While the direct mechanochemical synthesis of this compound has not been specifically detailed, the principles have been successfully applied to related heterocyclic systems. For example, a one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones has been developed nih.gov. This process involves the formation of the heterocycle followed by a fluorination step within the same milling jar, demonstrating the feasibility of multi-step solventless synthesis. This approach requires careful consideration of the physical state of reactants and the compatibility of additives but provides a powerful protocol for preparing fluorinated heterocycles with minimal environmental impact nih.gov. The application of similar mechanochemical strategies to the synthesis of fluorinated pyrroles is a promising area for future research.

Biorefinery and Bio-sourced Feedstock Integration in Pyrrole Chemistry

The paradigm shift towards a bio-based economy has catalyzed significant research into utilizing renewable biomass for the synthesis of valuable chemicals, including nitrogen-containing heterocycles like pyrroles. springernature.comresearchgate.net While the direct synthesis of complex, highly functionalized molecules such as this compound from biomass is an evolving frontier, substantial progress has been made in converting bio-sourced feedstocks into core pyrrole structures and their carboxylic acid analogues. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing reliance on petrochemicals and often employing more sustainable reaction conditions. acs.orgresearchgate.net

Lignocellulosic biomass, a plentiful and non-food-competing resource, serves as a primary source for various platform molecules that are precursors to pyrroles. acs.org Key intermediates derived from biomass include furans (like furfural and 2,5-dimethylfuran), 2,5-hexanedione, and 3-hydroxy-2-pyrones. acs.orgresearchgate.netnih.gov These molecules provide the necessary carbon backbone for constructing the five-membered pyrrole ring.

Several strategic synthetic routes have been developed to convert these bio-derived platforms into pyrrole derivatives:

Paal-Knorr Condensation: This is a cornerstone method for pyrrole synthesis, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. acs.orgpolimi.it Bio-derived 2,5-hexanedione, which can be synthesized from biomass derivatives like 2,5-dimethylfuran, is a direct precursor for this reaction. nih.govrsc.org This pathway allows for the synthesis of N-substituted pyrroles by selecting the appropriate primary amine. rsc.org

Clauson-Kaas Reaction: This modified approach enables the synthesis of N-substituted pyrroles from feedstocks like 2,5-dimethoxytetrahydrofuran, which can be produced from biomass. nih.govacs.org The reaction proceeds under mild, often acid-catalyzed conditions with various amines, providing a versatile route to N-functionalized pyrroles. acs.org

Direct Amination and Condensation of Furans: Researchers have explored the direct catalytic condensation of bio-derived furans with anilines to form N-aryl pyrroles. researchgate.netacs.org This method often employs solid acid catalysts, such as zeolites, offering a more sustainable and scalable process. researchgate.net

Ring Transformation of Bio-sourced Pyrones: An innovative and sustainable route involves the reaction of 3-hydroxy-2-pyrones, which are readily obtainable from polysaccharides, with primary amines. acs.orgpolimi.it These pyrones function as masked 1,4-dicarbonyl compounds. The reactions can be performed under mild, solvent-free conditions or in aqueous solutions, yielding N-substituted pyrrole carboxylic acid derivatives with good to high efficiency. acs.orgpolimi.it

The integration of biorefinery concepts allows for the valorization of different biomass components. For instance, carbohydrates from hemicellulose can be converted to furfural, while chitin, another abundant biopolymer, can be a source of glucosamine, which has been reacted with pyruvic acid to yield pyrrole-2-carboxylic acid. researchgate.net These pathways demonstrate the potential to create a diverse range of pyrrole analogues by leveraging different bio-sourced feedstocks and synthetic strategies.

The following table summarizes selected research findings on the synthesis of pyrrole analogues from bio-sourced materials.

| Bio-Sourced Precursor | Reactant | Resulting Pyrrole Analogue | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-2-pyrones | Primary Amines (e.g., n-butylamine, benzylamine) | N-Alkyl Pyrrole Dicarboxylic Acids | Aqueous KOH, Methanol co-solvent, Room Temperature | Good to High | acs.org |

| 2,5-Dimethoxytetrahydrofuran | Anilines | N-Substituted Pyrroles | Continuous flow, p-toluenesulfonic acid (pTsOH) catalyst, 160 °C | 87% | acs.org |

| Bio-derived Furans | Anilines | N-Aryl Pyrroles | Solid acid H-form zeolite-Y catalyst | Not specified | researchgate.net |

| 2,5-Dimethylfuran | Cysteamine | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol | One-pot, two-step synthesis via 2,5-hexanedione | >70% | nih.gov |

| D-Glucosamine | Pyruvic Acid | Pyrrole-2-carboxylic acid (PCA) | Aqueous LiOH, 100 °C | 50% | researchgate.net |

| 3-Hydroxy-2-pyrones | Ethylenediamine | Dihydropyrrolepyrazinone derivatives | Neat conditions, 65 °C | Very High | polimi.it |

Reactivity and Mechanistic Investigations of 3 Fluoro 1h Pyrrole 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety in 3-Fluoro-1H-pyrrole-2-carboxylic Acid

The carboxylic acid group is a versatile functional handle, enabling a range of standard transformations including esterification, amide formation, and conversion to acyl halides. These derivatives serve as crucial intermediates in the synthesis of more complex molecules.

The conversion of this compound to its corresponding esters is a fundamental transformation. This reaction is typically achieved under acidic conditions with an appropriate alcohol. For instance, the formation of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a documented example of this process. This ethyl ester is frequently used as a building block for further functionalization of the pyrrole (B145914) ring.

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Ethanol, Acid catalyst | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | nih.gov |

The carboxylic acid can be readily converted into amides and hydrazides, which are key functional groups in many biologically active compounds. The synthesis typically proceeds via an activated carboxylic acid intermediate, such as an acyl chloride, which then reacts with a desired amine or hydrazine. Research on related structures, such as 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, demonstrates a robust method for amide synthesis. nih.gov This involves the initial conversion of the carboxylic acid to its acyl chloride, followed by reaction with an appropriate amine to yield the target amide. nih.gov This two-step procedure is also applicable for producing hydrazide derivatives. nih.gov

| Starting Material | Reagents | Intermediate | Final Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | Oxalyl chloride | 3-Fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride | Amine (R-NH₂) | Amide | nih.gov |

The generation of acyl halides, particularly acyl chlorides, from this compound and its derivatives is a critical step for activating the carboxyl group towards nucleophilic attack. Reagents such as oxalyl chloride or thionyl chloride are commonly employed for this purpose. For example, 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been successfully converted to 3-fluoro-5-methyl-1H-pyrrole-2-carbonyl chloride using oxalyl chloride. nih.gov This acyl chloride is a highly reactive intermediate, readily participating in subsequent reactions like amide bond formation. nih.gov

Electrophilic Aromatic Substitution Reactions on the Fluoropyrrole Ring System

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the activating NH group and the deactivating, ortho-para directing fluorine and carboxyl groups—determine the regioselectivity of these reactions. Research has shown that the Vilsmeier-Haack reaction, a mild formylation method, on Ethyl 3-fluoro-1H-pyrrole-2-carboxylate leads to substitution on the pyrrole ring. The reaction yields a mixture of the 4-formyl and 5-formyl regioisomers, indicating that both the C4 and C5 positions are susceptible to electrophilic attack.

| Substrate | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | 90 °C | Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | wikipedia.org |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the ring; it is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the fluorine atom is attached to an electron-rich pyrrole ring. The electron-donating character of the ring nitrogen deactivates the system towards SNAr by increasing electron density, which would destabilize the negatively charged intermediate (Meisenheimer complex) required for the reaction mechanism. masterorganicchemistry.com Consequently, the displacement of the fluoride (B91410) ion via a standard SNAr pathway is generally unfavorable under typical conditions. The scope of this reaction is therefore limited, and achieving such a substitution often requires specialized, non-classical methods. Recent advancements, such as organic photoredox catalysis, have been developed to enable the nucleophilic defluorination of such "unactivated" or electron-rich fluoroarenes, though specific application to this pyrrole has not been detailed. nih.gov

Mechanistic Studies of this compound Reactions

The reaction mechanisms for this compound are generally consistent with established organic chemistry principles, influenced by the electronic properties of the fluoropyrrole system.

Carboxylic Acid Transformations : Reactions such as esterification and the formation of acyl chlorides followed by amidation proceed through well-understood mechanisms. Esterification is typically an acid-catalyzed nucleophilic acyl substitution. The generation of the acyl chloride with reagents like oxalyl chloride involves the formation of a reactive mixed anhydride (B1165640) intermediate, which then collapses to the acyl chloride. Subsequent reaction with an amine to form an amide is a further nucleophilic acyl substitution step.

Electrophilic Aromatic Substitution : The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the electrophilic Vilsmeier reagent, chloroiminium cation [ClCH=N(CH₃)₂]⁺, from POCl₃ and DMF. The electron-rich pyrrole ring then attacks this electrophile. The resulting intermediate subsequently loses a proton to restore aromaticity, and upon aqueous workup, the iminium salt is hydrolyzed to the aldehyde. The formation of both C4 and C5 substituted products indicates that the electrophilic attack occurs at both available positions on the ring, influenced by the combined directing effects of the substituents.

Nucleophilic Aromatic Substitution : The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. For this compound, the formation of this negatively charged intermediate is electronically disfavored due to the electron-donating nature of the pyrrole ring, which hinders the reaction.

Elucidation of Reaction Pathways (e.g., Radical, Concerted, Intermediate-Mediated)

The reactivity of this compound can be understood by examining the reaction pathways of its parent compound, pyrrole-2-carboxylic acid, and considering the electronic effects of the fluorine substituent. The decarboxylation of pyrrole-2-carboxylic acid in aqueous solution has been a subject of detailed mechanistic studies, providing a foundational understanding of potential reaction pathways.

Theoretical investigations using density functional theory (DFT) on the decarboxylation of pyrrole-2-carboxylic acid have explored both direct and water-assisted mechanisms. These studies suggest that the reaction can proceed through an intermediate-mediated pathway . Specifically, the process is thought to involve the addition of a water molecule to the carboxylic acid group, followed by the cleavage of the C-C bond to release carbon dioxide. This mechanism is often catalyzed by the presence of a proton. researchgate.net

Calculations have indicated that the presence of H₃O⁺ significantly lowers the activation energy for the C-C bond rupture. researchgate.net For the parent pyrrole-2-carboxylic acid, the reaction is believed to proceed via the protonation of the carboxylate ion at the 2-position of the pyrrole ring, forming a key intermediate that subsequently undergoes decarboxylation. researchgate.net

Furthermore, reactions involving the functionalization of the pyrrole ring, such as electrophilic substitution, are also expected to proceed through intermediate species. For instance, the Vilsmeier-Haack reaction, a method to introduce a formyl group onto a pyrrole ring, proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile. The pyrrole ring attacks this electrophile to form a σ-complex intermediate, which then loses a proton to restore aromaticity.

While radical pathways are less commonly discussed for the primary reactions of pyrrole-2-carboxylic acids, they cannot be entirely ruled out, especially under specific reaction conditions such as photoredox catalysis. For example, the decarboxylative fluorination of aliphatic carboxylic acids has been shown to proceed via a radical mechanism involving the formation of a carboxyl radical upon photon-induced oxidation. nih.gov

Catalytic Roles and Substrate Specificity

While this compound itself is not typically employed as a catalyst, its derivatives, particularly amides, have shown significant promise as components of biologically active molecules, which in turn can act as inhibitors or modulators of enzymes. The pyrrole-2-carboxamide scaffold is a key structural motif in medicinal chemistry. nih.gov

For example, derivatives of pyrrole-2-carboxamides have been designed and synthesized as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. nih.gov In these studies, various substituents are introduced onto the pyrrole ring to probe the structure-activity relationship. The substrate specificity in these biological contexts is highly dependent on the three-dimensional structure of the active site of the target enzyme. The introduction of different functional groups on the pyrrole ring, including fluorine, can significantly alter the binding affinity and selectivity. nih.gov

In terms of chemical catalysis, palladium-catalyzed C-H bond functionalization reactions are a powerful tool for modifying heterocyclic compounds like pyrroles. acs.org The site selectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by various factors, including the electronic properties of the substrate. For pyrrole derivatives, functionalization often occurs selectively at the C-2 or C-5 positions due to the electronic nature of the heterocycle. acs.org The presence of a fluorine atom at the 3-position and a carboxylic acid at the 2-position would be expected to influence the regioselectivity of such catalytic transformations.

The substrate scope for reactions involving this compound and its derivatives is broad. For instance, in the synthesis of pyrrole-2-carboxamide inhibitors, a variety of amines can be coupled with the carboxylic acid functionality. nih.gov Similarly, in Suzuki coupling reactions involving bromo-pyrrole precursors, a wide range of boronic acids can be used to introduce diverse aryl and heteroaryl groups onto the pyrrole ring. nih.gov

Impact of Fluorine Substitution on Reaction Mechanisms and Kinetics

The substitution of a hydrogen atom with a fluorine atom at the 3-position of the pyrrole ring has a profound impact on the reaction mechanisms and kinetics of this compound. Fluorine is the most electronegative element, and its presence introduces strong inductive effects, alters the acidity (pKa) of the molecule, and can influence the stability of reaction intermediates and transition states.

Electronic Effects and Acidity:

The electron-withdrawing nature of the fluorine atom decreases the electron density of the pyrrole ring. This has several consequences:

Increased Acidity: The fluorine atom stabilizes the conjugate base (carboxylate anion) through its inductive effect, making the carboxylic acid group more acidic (lower pKa) compared to the non-fluorinated analogue. This increased acidity can affect the rates of reactions where the protonation state of the carboxylic acid is important.

Deactivation towards Electrophilic Attack: The decreased electron density on the pyrrole ring generally makes it less reactive towards electrophilic aromatic substitution. The rate of reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to be slower compared to unsubstituted pyrrole-2-carboxylic acid.

Impact on Reaction Kinetics:

A comparative study of the pKa values of fluorinated and non-fluorinated cyclic carboxylic acids demonstrates the acidifying effect of fluorine. researchgate.net This alteration in acidity directly impacts the concentration of reactive species in pH-dependent reactions, thereby influencing the reaction kinetics.

Kinetic Data for Decarboxylation of Pyrrole-2-carboxylic Acid

Table 1: Kinetic Parameters for the Decarboxylation of Pyrrole-2-carboxylic Acid (Illustrative) This table is based on data for the parent compound and serves as a reference for understanding the potential impact of fluorine substitution.

| Condition | Rate Constant (k) | Activation Parameters |

|---|---|---|

| Aqueous Buffer (pH 3-1) | Slight increase with decreasing pH | Not specified |

| 10 M HCl | Rapid increase in rate | Not specified |

| 4 M HClO₄ | 13C-carboxyl kinetic isotope effect of 2.8% | Not specified |

The introduction of a fluorine atom would be expected to modify these kinetic parameters. The increased acidity could lead to a different pH-rate profile, and the electronic effects on the stability of the transition state would alter the activation energy of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-1H-pyrrole-2-carboxylic Acid and its Derivatives

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the protons of the N-H and carboxylic acid groups. The introduction of the fluorine atom at the C3 position significantly influences the chemical shifts and coupling patterns of the adjacent protons.

The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 11-12 ppm), while the carboxylic acid proton is also found downfield (δ 12-13 ppm), often as a broad singlet. The two remaining protons on the pyrrole ring (H4 and H5) would exhibit characteristic shifts. The H4 proton, being adjacent to the fluorine-bearing carbon, is expected to show coupling to the ¹⁹F nucleus in addition to coupling with the H5 proton. The H5 proton will be coupled to the H4 proton.

Expected ¹H NMR Data for this compound (Predicted values based on analysis of pyrrole-2-carboxylic acid and fluorine substituent effects)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| NH | 11.0 - 12.0 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

| H4 | 6.5 - 7.0 | dd | ³J(H4-H5) ≈ 2-4 Hz, ³J(H4-F) ≈ 3-5 Hz |

| H5 | 7.0 - 7.5 | t or dd | ³J(H5-H4) ≈ 2-4 Hz, ⁴J(H5-F) ≈ 1-2 Hz |

dd = doublet of doublets, t = triplet, br s = broad singlet

In the ¹³C NMR spectrum, five distinct signals are anticipated for the five carbon atoms of the pyrrole ring and the carboxylic acid group. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. The chemical shifts of the other ring carbons will also be influenced by the electronegative fluorine atom. The carbonyl carbon of the carboxylic acid typically resonates in the δ 160-170 ppm range.

Expected ¹³C NMR Data for this compound (Predicted values based on analysis of related fluorinated heterocycles)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (JCF, Hz) |

| C2 | 120 - 125 | ²JCF ≈ 15-25 |

| C3 | 145 - 155 | ¹JCF ≈ 230-250 |

| C4 | 110 - 115 | ²JCF ≈ 10-20 |

| C5 | 125 - 130 | ³JCF ≈ 2-5 |

| C OOH | 160 - 170 | ³JCF ≈ 3-6 |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent protons (H4) and potentially longer-range couplings with other protons on the ring (H5). The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and position of the fluorine substituent. wikipedia.orgaiinmr.com

Expected ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Partners |

| ¹⁹F | -120 to -140 (relative to CFCl₃) | ddd | H4, H5, NH |

ddd = doublet of doublet of doublets

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H4 and H5 signals would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com It would show correlations between H4 and C4, and H5 and C5, providing a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. emerypharma.com For instance, the N-H proton could show a correlation to C2 and C5, while the H5 proton could show correlations to C3 and C4, helping to piece together the complete molecular structure and confirm the substitution pattern.

Vibrational Spectroscopy (Infrared and Raman)

The Infrared (IR) and Raman spectra of this compound are dominated by vibrations associated with the carboxylic acid group and the pyrrole ring. The introduction of a fluorine atom introduces a characteristic C-F stretching vibration.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ in the IR spectrum corresponds to the carbonyl stretch.

C-O Stretch: This vibration appears in the 1210-1320 cm⁻¹ region.

Pyrrole Ring:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ in the IR spectrum is indicative of the N-H stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring occur in the 1400-1600 cm⁻¹ region.

C-F Bond:

C-F Stretch: A strong absorption in the IR spectrum, typically found in the 1000-1250 cm⁻¹ range, is characteristic of the C-F stretching mode. This band is often one of the most intense in the spectrum and serves as a key marker for the presence of the fluorine substituent.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Broad |

| Pyrrole | N-H stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Pyrrole Ring | C=C / C-N stretch | 1400 - 1600 | Medium-Strong |

| C-F Bond | C-F stretch | 1000 - 1250 | Strong |

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric vibrations of the pyrrole ring often give rise to strong Raman signals, whereas the O-H stretch is typically weak.

Investigation of Intermolecular Hydrogen Bonding and Associates

The molecular structure of this compound, featuring a carboxylic acid group and a pyrrole N-H group, allows for the formation of robust intermolecular hydrogen bonds. These interactions are critical in defining the supramolecular assembly of the compound in the solid state and its behavior in solution.

Primary hydrogen bonding is expected to occur through the carboxylic acid and the pyrrole N-H moieties. Similar to its non-fluorinated parent compound, 1H-pyrrole-2-carboxylic acid, molecules of this compound are anticipated to form centrosymmetric dimers. This association is typically mediated by two strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. Additionally, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as an acceptor, leading to N-H···O interactions. These combined interactions often result in the formation of extended chains or more complex three-dimensional networks.

The presence of the highly electronegative fluorine atom at the 3-position of the pyrrole ring may introduce weaker C-H···F hydrogen bonds, further influencing the crystal packing. Density Functional Theory (DFT) calculations on related pyrrole structures have shown that the arrangement of the carbonyl group relative to the pyrrole ring is crucial for the formation of stable centrosymmetric dimers involving N-H···O bonds nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the pyrrole ring and the carbonyl group. Generally, unconjugated carboxylic acids exhibit a weak absorption around 210 nm, which is often of limited use for detailed structural analysis lookchem.com. However, the pyrrole ring constitutes a chromophore that absorbs in the UV region.

The expected electronic transitions for this molecule are π→π* and n→π* transitions. The π→π* transitions, arising from the conjugated system of the pyrrole ring and the carboxylic acid group, are typically high-energy transitions and result in strong absorption bands. The n→π* transition involves the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital. This transition is lower in energy but is also weaker (lower molar absorptivity) libretexts.org. The introduction of the fluorine atom, an electron-withdrawing group, can cause a hypsochromic (blue) shift, moving the absorption to a shorter wavelength compared to the unsubstituted parent compound libretexts.org.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular mass and elucidating the structure of this compound. The compound has a precise molecular weight of 129.09 g/mol sigmaaldrich.comsigmaaldrich.com.

Under electron ionization (EI) conditions, the fragmentation of carboxylic acids is well-documented. The molecular ion peak (M+) may be observed, although it can be weak for some aliphatic carboxylic acids. Key fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. Prominent fragments typically arise from:

Loss of a hydroxyl radical (-OH): Resulting in an [M-17]+ peak.

Loss of a carboxyl group (-COOH): Resulting in an [M-45]+ peak researchgate.net.

For aromatic and heterocyclic carboxylic acids, the molecular ion peak is generally more prominent. The presence of a fluorine atom introduces additional fragmentation possibilities:

Loss of a fluorine atom (-F): Leading to an [M-19]+ fragment.

Loss of hydrogen fluoride (B91410) (-HF): Producing an [M-20]+ peak.

Therefore, the mass spectrum of this compound is expected to show a molecular ion peak at m/z 129, along with characteristic fragment ions at m/z 112 (loss of OH), m/z 84 (loss of COOH), and potentially fragments corresponding to the loss of F or HF. The base peak is often the acylium ion (R-CO+), which would be formed by the cleavage of the C-C bond between the pyrrole ring and the carboxylic acid group libretexts.org.

X-ray Diffraction Analysis for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the well-characterized parent compound, 1H-pyrrole-2-carboxylic acid, and related fluorinated structures.

The crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid, has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/c. The reported unit cell parameters provide a foundational model for understanding the potential solid-state structure of its fluorinated analog.

| Unit Cell Parameter | 1H-Pyrrole-2-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 14.080 (3) Å |

| b | 5.0364 (10) Å |

| c | 14.613 (3) Å |

| β | 98.969 (3)° |

| V | 1023.6 (3) ų |

| Z | 8 |

Data for 1H-Pyrrole-2-carboxylic acid

In the crystal structure of 1H-pyrrole-2-carboxylic acid, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, creating a graph-set motif of R²₂(8). These dimers are further linked by N-H···O hydrogen bonds into chains that extend along the crystallographic a-axis. This dual hydrogen-bonding capability leads to the formation of a robust, interconnected network.

For this compound, a similar packing arrangement dominated by these strong hydrogen bonds is expected. The primary interactions would likely involve the formation of R²₂(8) dimers from the carboxylic acid groups and subsequent chain formation via N-H···O bonds. The fluorine substituent could potentially modify this network by participating in or sterically influencing the existing hydrogen bonds, possibly leading to different packing motifs or polymorphs.

The conformation of the molecule in the solid state is defined by the relative orientation of the carboxylic acid group and the pyrrole ring. In the parent compound, the pyrrole ring and the carboxyl substituent are nearly coplanar, with a small dihedral angle between their planes. This planarity facilitates efficient crystal packing and maximizes π-system conjugation.

For this compound, a similar near-planar conformation is anticipated. The fluorine atom at the 3-position is not expected to introduce significant steric hindrance that would force the carboxylic acid group out of the plane of the pyrrole ring. Studies on related fluorinated proline and pyrrolidine systems indicate that fluorine can influence ring pucker and conformational preferences through stereoelectronic effects, such as the gauche effect, but major distortions from planarity in an aromatic system like pyrrole are less likely .

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for Selective Fluorination and Derivatization

The selective introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and the development of novel catalytic systems is paramount for achieving high efficiency and selectivity. For the synthesis and derivatization of 3-Fluoro-1H-pyrrole-2-carboxylic acid, research focuses on both the initial fluorination of the pyrrole (B145914) core and the subsequent modification of the fluorinated scaffold.

Catalytic Fluorination:

Recent advances have centered on transition metal catalysts, organocatalysts, and photocatalysts to achieve site-selective fluorination. mdpi.com Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed in these catalytic cycles. mdpi.comacs.org For instance, palladium-catalyzed systems have been developed for the fluorination of arylboronic acids, a strategy that could be adapted for the synthesis of fluorinated pyrrole precursors. rsc.org Mechanistic studies suggest the involvement of high-valent metal species, such as Pd(IV), which undergo reductive elimination to form the C-F bond. rsc.org Organocatalysis offers a metal-free alternative, utilizing chiral amines or phase-transfer catalysts to deliver fluorine enantioselectively. mdpi.com

Catalytic Derivatization:

Once the this compound core is established, further functionalization is often desired. Catalytic cross-coupling reactions are instrumental in this regard. The carboxylic acid group can be converted to other functional groups, or C-H activation strategies can be employed to introduce substituents at other positions on the pyrrole ring. The development of catalysts that are tolerant of the fluorine substituent and the carboxylic acid moiety is a key challenge. Pre-column derivatization techniques, often used for analytical purposes, can also inspire synthetic transformations where the carboxylic acid is modified to enhance reactivity or introduce a specific molecular tag. nih.gov

Table 1: Comparison of Catalytic Fluorination Strategies

| Catalytic System | Common Fluorinating Agent | Mechanistic Pathway | Advantages |

|---|---|---|---|

| Transition Metal (e.g., Pd, Ag) | Selectfluor | Oxidative Addition/Reductive Elimination | High reactivity, broad scope |

| Organocatalysis | NFSI | Enolate/Enamine Activation | Metal-free, potential for enantioselectivity |

| Photocatalysis | Selectfluor | Photoredox Cycle | Mild reaction conditions |

Integration of Flow Chemistry into Pyrrole Carboxylic Acid Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of small molecules, offering advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. scispace.comsyrris.com The synthesis of pyrrole carboxylic acids is well-suited for this technology.

A notable example is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids via the Hantzsch reaction. researchgate.netnih.govsyrris.com In this process, streams of β-ketoesters, primary amines, and α-haloketones are mixed and passed through a heated microreactor. uc.pt A key innovation in this method is the utilization of the HBr byproduct generated during the reaction to hydrolyze a tert-butyl ester in situ, directly yielding the carboxylic acid in a single continuous operation. scispace.comsyrris.comnih.gov This eliminates the need for a separate hydrolysis step and intermediate purification, streamlining the entire synthetic sequence. syrris.com

The benefits of applying flow chemistry to the synthesis of compounds like this compound include:

Rapid Reaction Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time allows for the rapid identification of optimal reaction conditions.

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk. The excellent heat transfer in microreactors also allows for better control of highly exothermic reactions. uc.pt

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges associated with scaling up batch reactions. researchgate.net A reported scale-up of a pyrrole-3-carboxylic acid synthesis produced 850 mg in just 2.5 hours of flow time. scispace.comresearchgate.net

While the direct synthesis of the 3-fluoro derivative in flow has not been explicitly detailed in the provided sources, the reported methods are general and adaptable to a wide range of precursors, suggesting a viable pathway for its efficient and scalable production. scispace.comsyrris.com

Exploration of Chemoenzymatic Synthesis Routes for Fluorinated Pyrrole Carboxylic Acids

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, offers a promising avenue for producing complex molecules like fluorinated pyrrole carboxylic acids. nih.gov This approach can overcome challenges in controlling regioselectivity and stereoselectivity that are often encountered in traditional organic synthesis.

One strategy involves the enzymatic incorporation of fluorine. Researchers have successfully engineered polyketide synthase (PKS) systems to utilize fluorinated building blocks like fluoromalonyl-CoA. nih.govnih.gov By replacing a native acyltransferase (AT) domain with a more tolerant one, these modified enzymes can incorporate fluorine into complex molecular scaffolds. nih.gov A similar strategy could be envisioned for pyrrole synthesis, where an engineered enzyme could utilize a fluorinated precursor to construct the pyrrole ring.

Another approach focuses on using enzymes for the key bond-forming steps in pyrrole synthesis. Transaminases (ATAs) have been employed for the biocatalytic synthesis of substituted pyrroles in a process analogous to the Knorr pyrrole synthesis. manchester.ac.ukscispace.com In this method, the transaminase selectively aminates an α-diketone, which then condenses with a β-keto ester to form the pyrrole ring. scispace.com The challenge of preventing the undesired dimerization of the α-amino ketone intermediate can be managed by controlling the reaction pH. scispace.com This biocatalytic method could potentially be adapted to use fluorinated substrates, providing a green and highly selective route to compounds like this compound.

Investigation of Solid-State Reactivity and Mechanochemistry for Green Synthesis Enhancement

In the quest for more sustainable chemical manufacturing, solid-state reactivity and mechanochemistry are gaining attention as powerful green chemistry tools. These techniques often reduce or eliminate the need for bulk solvents, minimize waste, and can lead to different reaction pathways and product selectivities compared to solution-phase chemistry. semanticscholar.orgnih.gov

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has been successfully applied to the synthesis of various organic compounds, including heterocyclic systems. semanticscholar.org This solvent-free approach offers benefits such as reduced reaction times and simplified workup procedures. semanticscholar.org For instance, mechanochemical methods have been used to synthesize fluorinated materials from fluoropolymers, demonstrating the ability of mechanical force to facilitate reactions involving fluorine. nih.govnih.gov The application of mechanochemistry to classical pyrrole syntheses, such as the Paal-Knorr or Hantzsch reactions, could provide a more environmentally friendly route to this compound.

Solid-state reactivity, where reactions occur between crystalline reagents, offers another solvent-free alternative. The outcome of these reactions is governed by the packing of molecules in the crystal lattice, which can lead to unique selectivity. While specific applications to fluorinated pyrrole synthesis are not yet widely reported, the principles of crystal engineering could be used to design solid-state reactions that yield the desired product with high efficiency and purity.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

Understanding reaction mechanisms is crucial for optimizing synthetic processes and developing new transformations. Advanced spectroscopic techniques that allow for in-situ reaction monitoring provide a window into the dynamic chemical changes occurring in the reaction vessel, enabling the identification of transient intermediates and the elucidation of reaction pathways.

For the synthesis of this compound, several techniques are particularly valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is exceptionally sensitive to the local chemical environment of the fluorine atom, making it an ideal tool for monitoring fluorination reactions. rsc.org In-situ NMR can track the consumption of starting materials and the formation of products and intermediates in real-time. Detailed NMR analysis has been used to establish the mechanism of pyrrole reactions and chemosensor interactions. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups throughout a reaction, providing kinetic and mechanistic data. They are particularly well-suited for integration into flow reactors for continuous process monitoring.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, even those present at very low concentrations. This has been instrumental in studies of catalytic cycles. acs.org

By applying these advanced techniques, researchers can gain deep mechanistic insights into both the catalytic fluorination of the pyrrole ring and its subsequent derivatization. This knowledge is essential for rationally designing more efficient, selective, and robust synthetic methods.

Leveraging Machine Learning and Artificial Intelligence for Reaction Prediction and Retrosynthetic Analysis

Table 2: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes from simple precursors. | Discovery of novel and more efficient synthetic pathways. chemcopilot.comarxiv.org |

| Reaction Yield Prediction | Forecasts the yield of specific reactions. | Optimization of reaction conditions with fewer experiments. researchgate.net |

| Catalyst/Reagent Selection | Identifies optimal catalysts and reagents for a transformation. | Acceleration of the discovery of new derivatization reactions. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Fluoro-1H-pyrrole-2-carboxylic acid, and how are intermediates purified?

- Methodological Answer : Acyl chloride formation using oxalyl chloride is a critical step. For example, this compound is reacted with oxalyl chloride under reflux to generate the reactive intermediate, which is then coupled with amines or alcohols. Purification typically involves column chromatography (e.g., DCM/THF 10:1) and recrystallization from ethanol/ethyl acetate mixtures . Yield optimization may require inert atmospheres and catalysts like Pd(OAc)₂/XPhos .

Q. What solvent systems are effective for crystallizing this compound?

- Methodological Answer : Ethanol (80%) mixed with ethyl acetate (20%) is effective for slow evaporation at room temperature, producing monoclinic crystals suitable for X-ray analysis. Anisotropic displacement parameters and riding models are used for refining H atoms in SHELXL .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data are collected and processed using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding networks are analyzed with graph-set notation (e.g., R₂²(8) or R₂²(10) motifs) to describe dimerization and chain formation .

Advanced Research Questions

Q. How does fluorine substitution influence hydrogen-bonding patterns in the crystal lattice?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, altering dimerization motifs. Comparative analysis using graph-set theory (Bernstein et al., 1995) reveals centrosymmetric dimers linked via N–H⋯O and O–H⋯O bonds. Fluorine may also reduce steric hindrance, favoring planar arrangements .

Q. What strategies improve yields in multi-step syntheses involving this compound derivatives?

- Methodological Answer : Optimizing coupling reactions (e.g., amide bond formation) requires stoichiometric control and reflux conditions. For example, methyl esters of the acid are hydrolyzed using HCl/water (93–96°C) with >95% purity. Catalytic systems (e.g., Cs₂CO₃ in tert-butanol) enhance cross-coupling efficiency .

Q. How can this compound be functionalized to study structure-activity relationships (SAR) in bioactive molecules?

- Methodological Answer : Derivatization at the carboxyl group (e.g., esterification, amidation) or pyrrole ring (e.g., halogenation, cyano substitution) is performed. For instance, coupling with benzothiazole moieties via acyl chloride intermediates yields analogs with antimicrobial activity. Bioassays guided by HPLC and NMR (e.g., 400 MHz DMSO-d₆) validate purity and structure .

Methodological Considerations

- Safety Protocols : Handle intermediates (e.g., acyl chlorides) in fume hoods. Use PPE to mitigate risks of skin/eye irritation (H315/H319) and respiratory toxicity (H335) .

- Data Contradictions : Discrepancies in hydrogen-bonding motifs between computational models and experimental data may arise from solvent polarity or crystallization kinetics. Validate via temperature-dependent crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.